Ethyl 6-phenylpiperidine-3-carboxylate
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Overview
Description
Ethyl 6-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-phenylpiperidine-3-carboxylate typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol at ambient temperature . The process involves the formation of a piperidine ring through cyclization and subsequent esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-phenylpiperidine-3-carboxylate
- Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
- Piperine
Uniqueness
Ethyl 6-phenylpiperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-phenylpiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is substituted at the 6-position with a phenyl group and at the 3-position with an ethyl ester. This structural configuration contributes to its unique pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's ketone and ester functionalities allow it to participate in biochemical reactions that may inhibit or activate specific enzymes involved in cellular signaling pathways. The phenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor of tumor cell proliferation, potentially through apoptosis induction or cell cycle arrest. Specific studies have indicated that the compound can modulate signaling pathways associated with cancer cell survival and growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Variations in the phenyl substitution or modifications to the piperidine ring can significantly influence its efficacy and selectivity against target pathogens or cancer cells.
Modification | Biological Activity | Notes |
---|---|---|
Phenyl Group Position | Increased potency against bacteria | Positioning affects binding affinity |
Alkyl Chain Length | Optimal activity observed with ethyl group | Longer chains may reduce solubility |
Functional Group Variation | Altered interaction with enzymes | Specific groups enhance or inhibit activity |
Case Study 1: Antimicrobial Efficacy
A study published in RSC Medicinal Chemistry highlighted the antimicrobial activity of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating significant potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In another investigation reported in PubMed Central, this compound was evaluated for its anticancer effects on human breast cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM across different cell lines. These findings suggest that further development could lead to new cancer therapies based on this compound .
Properties
IUPAC Name |
ethyl 6-phenylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDQIGLSYHFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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